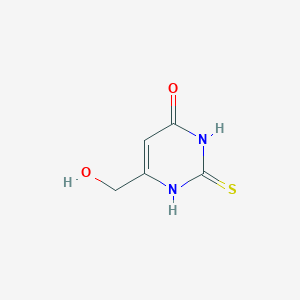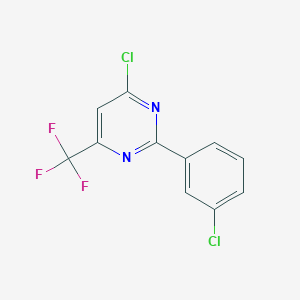
4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine
Descripción general
Descripción
4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine, also known as CCTP, is a small molecule that has been studied extensively for its potential use in a variety of scientific research applications. CCTP is a synthetic compound that has a wide range of properties, including a high degree of chemical stability, low toxicity, and a low melting point. CCTP has been found to be useful in a variety of fields, including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
- Anticancer Agents : Researchers explore derivatives of this pyrimidine as potential anticancer drugs. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug design .
- Kinase Inhibitors : The compound’s structure allows modification to create kinase inhibitors, which play a crucial role in cancer therapy and other diseases .
- Herbicides : 4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine derivatives are investigated as herbicides due to their ability to inhibit plant growth pathways .
- Organic Semiconductors : The trifluoromethyl group contributes to electron mobility, making these derivatives promising candidates for organic field-effect transistors (OFETs) and other electronic devices .
- Fluorescent Dyes : Researchers study derivatives of this pyrimidine as fluorescent probes for biological imaging and sensing applications .
- Chiral Stationary Phases : The compound’s chiral derivatives serve as stationary phases in high-performance liquid chromatography (HPLC) for enantiomer separation .
Medicinal Chemistry and Drug Development
Agrochemicals and Crop Protection
Materials Science and Organic Electronics
Photophysics and Fluorescent Probes
Analytical Chemistry and Chromatography
Coordination Chemistry and Metal Complexes
Propiedades
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2F3N2/c12-7-3-1-2-6(4-7)10-17-8(11(14,15)16)5-9(13)18-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGVVLINREEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=N2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidine | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


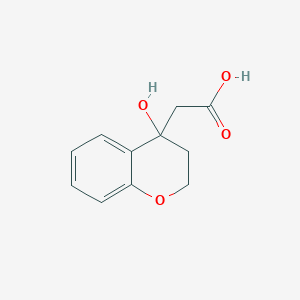
![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2542803.png)
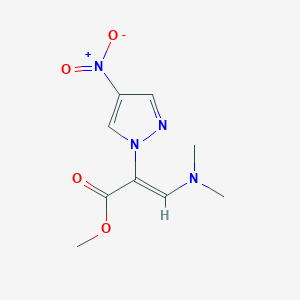
![2-(2-chlorophenoxy)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2542806.png)
![6-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2542807.png)
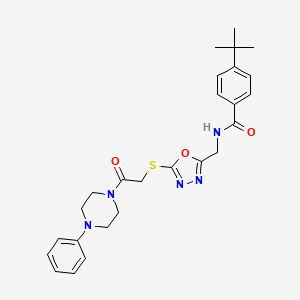
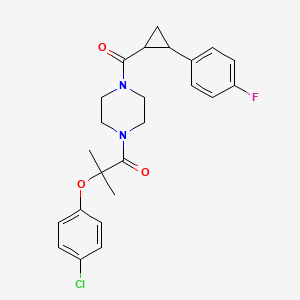
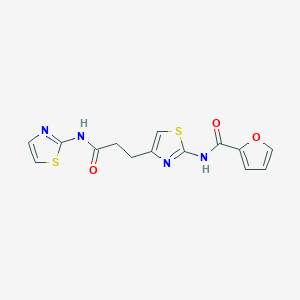
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-fluoro-6-methylpyridin-2-yl)methanone](/img/structure/B2542814.png)
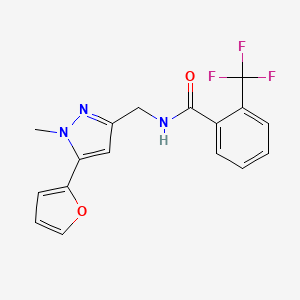
![6-[(4-Chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2542820.png)

